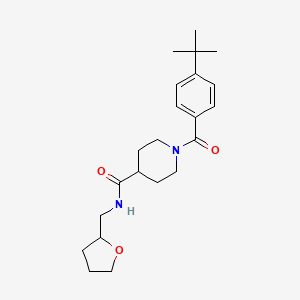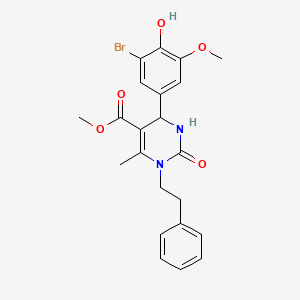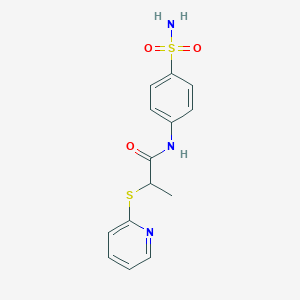amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4048901.png)
5-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and agriculture due to their diverse biological activities . It contains a sulfonyl group attached to a 4-chlorophenyl group and a 4-methoxyphenyl group, as well as a 2,4-dimethylbenzenesulfonamide moiety.
Applications De Recherche Scientifique
Docking Studies and Structural Analysis
Research involving sulfonamide derivatives, such as tetrazole derivatives, has focused on their structural characterization and potential biological activities. Docking studies and X-ray crystallography have been used to understand the orientation and interaction of these molecules within the active sites of specific enzymes, such as the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated for their antitumor properties. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown promising results in cell-based antitumor screens and have progressed to clinical trials. These compounds disrupt tubulin polymerization or affect cell cycle inhibitors, indicating their potential as antimitotic agents or antiproliferative agents against various cancer cell lines (Owa et al., 2002).
Alzheimer’s Disease Therapeutics
A study on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine has explored their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapeutics. Compounds demonstrated significant inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for the treatment of cancer through Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Environmental Mobility and Degradation
Studies on the mobility of sulfonamide derivatives, such as chlorsulfuron, through soil columns aim at understanding their persistence and degradation in the environment. This research helps predict the mobility of such compounds in agricultural soils, contributing to environmental science and pollution management (Veeh et al., 1994).
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S2/c1-15-13-16(2)22(31(26,27)24-18-7-9-19(30-4)10-8-18)14-21(15)25(3)32(28,29)20-11-5-17(23)6-12-20/h5-14,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPADHFKAOPQDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4048821.png)
![Ethyl 2-methyl-5-[N-(2-methyl-5-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate](/img/structure/B4048824.png)

![METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE](/img/structure/B4048840.png)
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4048848.png)
![4-{5-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4048864.png)

![[4-Chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenyl] benzenesulfonate](/img/structure/B4048889.png)
![2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4048892.png)
![N-(4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)acetamide](/img/structure/B4048907.png)

![N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B4048914.png)
![methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4048922.png)
![4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4048924.png)
